molecular formula C10H8N2O2 B13985786 3,4-Dihydro-3-methyl-4-oxo-8-quinazolinecarboxaldehyde

3,4-Dihydro-3-methyl-4-oxo-8-quinazolinecarboxaldehyde

Cat. No.: B13985786
M. Wt: 188.18 g/mol
InChI Key: RBJBSWGNWDUQPQ-UHFFFAOYSA-N
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Description

3,4-Dihydro-3-methyl-4-oxo-8-quinazolinecarboxaldehyde is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-3-methyl-4-oxo-8-quinazolinecarboxaldehyde typically involves the reaction of anthranilic acid with formamide under specific conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydro-3-methyl-4-oxo-8-quinazolinecarboxaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds .

Scientific Research Applications

3,4-Dihydro-3-methyl-4-oxo-8-quinazolinecarboxaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dihydro-3-methyl-4-oxo-8-quinazolinecarboxaldehyde involves its interaction with specific molecular targets. For instance, in its anticancer activity, the compound may inhibit enzymes involved in DNA replication, leading to cell cycle arrest and apoptosis. The exact pathways and molecular targets can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Uniqueness: 3,4-Dihydro-3-methyl-4-oxo-8-quinazolinecarboxaldehyde stands out due to its specific structure, which allows for unique interactions with biological targets. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic and medicinal chemistry .

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

3-methyl-4-oxoquinazoline-8-carbaldehyde

InChI

InChI=1S/C10H8N2O2/c1-12-6-11-9-7(5-13)3-2-4-8(9)10(12)14/h2-6H,1H3

InChI Key

RBJBSWGNWDUQPQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C(C=CC=C2C1=O)C=O

Origin of Product

United States

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